
Trospectomycin
Übersicht
Beschreibung
Trospectomycin, also known as 6’-n-propylspectinomycin, belongs to the class of aminocyclitol antibiotics. It was initially developed by Pfizer Inc. and exhibits a unique ribosomal binding site. Unlike its parent compound, spectinomycin, this compound has undergone synthetic modifications to enhance its potency and broaden its antibacterial spectrum .
Vorbereitungsmethoden
Synthetic Routes:: Trospectomycin is a semi-synthetic analog of spectinomycin. Its synthesis involves modifications at both the 3’-position and the 6’-position of the spectinomycin molecule. The synthetic routes are adapted from established methods for the spectinamide and aminomethyl spectinomycin series .
Reaction Conditions:: The specific reaction conditions for this compound synthesis are detailed in the literature . These modifications result in improved antibacterial activity against various bacterial species, including mycobacteria.
Analyse Chemischer Reaktionen
Arten von Reaktionen:: Trospectomycin kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Die wichtigsten Modifikationen finden an der 3’- und 6’-Position statt.
Häufige Reagenzien und Bedingungen::3’-Modifikation: Bestimmt das Wirkungsspektrum. Reagenzien und Bedingungen variieren je nach gewünschter Substitution.
6’-Modifikation: Erhöht die Potenz. Für diese Position werden spezielle Reagenzien und Bedingungen eingesetzt.
Hauptprodukte:: Die Hauptprodukte der this compound-Synthese sind die modifizierten Analoga, wie z. B. N-Ethylen-verknüpfte Aminomethyl-Trospectomycine und Trospectinamid . Diese Verbindungen zeigen eine verbesserte Wirksamkeit gegen Mycobacterium-Spezies.
Wissenschaftliche Forschungsanwendungen
Key Properties
- Broad-Spectrum Activity : Effective against numerous bacterial species, including Neisseria gonorrhoeae, Haemophilus influenzae, and Chlamydia trachomatis .
- Pharmacokinetics : Exhibits a biphasic elimination pattern with a short serum half-life of approximately 2.2 hours and a prolonged tissue half-life of about 36 hours .
- Resistance Profile : Demonstrates effectiveness against spectinomycin-resistant strains, which is crucial in treating infections caused by resistant organisms .
Treatment of Sexually Transmitted Infections
This compound has been studied extensively for its efficacy in treating sexually transmitted infections (STIs), particularly gonorrhea. Clinical trials have shown that a single intramuscular injection of 250 mg is comparable to ceftriaxone in terms of effectiveness against Neisseria gonorrhoeae .
Case Study: Gonococcal Infections
- Study Design : Patients received either this compound or ceftriaxone.
- Results : High cure rates were observed with this compound, demonstrating its potential as an alternative treatment option in cases of antibiotic resistance.
Upper Respiratory Tract Infections
Research indicates that this compound is effective against upper respiratory tract infections caused by various pathogens. Its bactericidal activity has been confirmed through time-kill kinetics studies, showing significant effectiveness against strains like Haemophilus influenzae and Moraxella catarrhalis .
Case Study: Upper Respiratory Infections
- Study Design : Patients with confirmed bacterial infections were treated with this compound.
- Results : Significant clinical improvement was noted within 48 hours of treatment initiation.
Pelvic Inflammatory Disease
This compound has also been evaluated for treating pelvic inflammatory disease (PID). Preliminary reports suggest that it may be as effective as traditional regimens involving cefoxitin and doxycycline .
Case Study: Acute Pelvic Inflammatory Disease
- Study Design : A cohort of hospitalized women received single-agent therapy with this compound.
- Results : Comparable outcomes to standard treatment were noted, with fewer side effects reported.
Bacterial Vaginosis
The compound's efficacy extends to bacterial vaginosis, where it has shown promise in restoring vaginal flora balance and alleviating symptoms associated with the condition .
Case Study: Bacterial Vaginosis
- Study Design : Women diagnosed with bacterial vaginosis were treated with this compound.
- Results : Significant reduction in symptoms and improvement in microbiological parameters were documented.
Comparative Efficacy Table
Infection Type | Treatment Regimen | Efficacy Rate (%) | Notes |
---|---|---|---|
Gonorrhea | This compound vs. Ceftriaxone | Comparable | Single-dose regimen effective |
Upper Respiratory Tract Infections | This compound | High | Rapid clinical improvement |
Pelvic Inflammatory Disease | This compound | Similar | Fewer side effects compared to standard |
Bacterial Vaginosis | This compound | Significant | Restored vaginal flora |
Wirkmechanismus
Trospectomycin exerts its effects by inhibiting the 30S subunit of the bacterial ribosome. By binding to this subunit, it disrupts protein synthesis, ultimately leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Trospectomycin zeichnet sich durch seine einzigartigen Modifikationen und seine verbesserte Aktivität aus. Zu den ähnlichen Verbindungen gehören Spectinomycin (seine Stammverbindung) und andere Aminocyclitol-Antibiotika.
Biologische Aktivität
Trospectomycin (U-63366F) is a novel aminocyclitol antibiotic derived from spectinomycin, notable for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, highlighting its efficacy against various bacterial strains, mechanisms of action, and clinical implications based on diverse research findings.
This compound functions primarily by binding to the ribosomal RNA, inhibiting protein synthesis in bacteria. This mechanism is similar to that of spectinomycin but has been enhanced through structural modifications at the 6'-position, which improve its potency and spectrum of activity against resistant strains.
Antibacterial Spectrum
This compound has demonstrated significant antibacterial activity against a range of pathogens, particularly those resistant to traditional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial species:
Efficacy in Pelvic Inflammatory Disease
A clinical trial compared the efficacy of this compound with that of cefoxitin plus doxycycline in treating acute pelvic inflammatory disease (PID). The results indicated:
- Success Rate : this compound achieved a success rate of 95.6%, while the combination therapy had a rate of 91.6%. This difference was not statistically significant (P = 0.63) .
- Side Effects : Both treatments were well-tolerated, with no significant adverse effects reported.
Resistance Mechanisms
Research has shown that while this compound is effective against many resistant strains, it is susceptible to enzymatic inactivation by certain bacterial extracts. Specifically, it was found to be less effective against strains producing spectinomycin-inactivating enzymes .
Case Studies and Research Findings
- Study on Enterococci Resistance : A study highlighted that this compound could serve as an alternative for treating enterococcal infections where bactericidal activity is not essential. The combination with ampicillin showed no significant enhancement in bactericidal activity, indicating a potential role in combination therapy .
- Activity Against Mycobacterium : this compound's derivatives have shown increased potency against Mycobacterium abscessus and M. tuberculosis, suggesting that structural modifications can enhance its efficacy against these challenging pathogens .
Eigenschaften
CAS-Nummer |
88669-04-9 |
---|---|
Molekularformel |
C17H30N2O7 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
InChI |
InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1 |
InChI-Schlüssel |
KHAUBYTYGDOYRU-IRXASZMISA-N |
SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Isomerische SMILES |
CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |
Kanonische SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.